

# Strategic <sup>13</sup>C NMR Shift Assignment: 7-Methyl-5-Azaindole

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## Compound of Interest

Compound Name: 7-Methyl-1H-pyrrolo[3,2-c]pyridine

CAS No.: 1082041-00-6

Cat. No.: B7945298

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Content Type: Publish Comparison Guide | Perspective: Senior Application Scientist

## Executive Summary: The Regiochemical Challenge

In kinase inhibitor development, the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure, often serving as a bioisostere for indole or purine. However, introducing a methyl group at the C7 position creates a specific assignment challenge: distinguishing it from the C4 or C6 isomers, which are common byproducts in cyclization reactions.

This guide compares Predicted/Literature-Derived Shifts against a Self-Validating Experimental Protocol. It moves beyond simple peak listing to demonstrate how to definitively prove the 7-methyl regiochemistry using HMBC correlations, ensuring data integrity for IND filings and patent protection.

## Structural Framework & Numbering

Before assignment, we must define the atom numbering, as confusion between "indole numbering" and "azaindole numbering" is the primary source of error.

Scaffold: 1H-pyrrolo[3,2-c]pyridine Numbering Scheme:

- N1: Pyrrole nitrogen
- C2/C3: Pyrrole carbons

- C3a: Bridgehead carbon (between pyrrole and pyridine)
- C4: Pyridine carbon (ortho to bridgehead)
- N5: Pyridine nitrogen
- C6: Pyridine carbon (between N5 and C7)
- C7: Pyridine carbon (methylated target)[1]
- C7a: Bridgehead carbon (adjacent to N1)

## Comparative Shift Analysis: Predicted vs. Diagnostic Logic

The following table synthesizes data from unsubstituted 5-azaindole literature and methyl-substituent effects (+9 ppm

-effect, +0.7 ppm

-effect) to establish the baseline for assignment.

### Table 1: Anticipated <sup>13</sup>C NMR Shifts & Assignment Logic (DMSO-d<sub>6</sub>)

Position	Type	Predicted Shift ( , ppm)	Multiplicity (DEPT-135)	Diagnostic Logic & Comparison
C2	CH	126.0 - 129.0	+ (Up)	Typical indole C2. Shows large (~180 Hz).
C3	CH	101.0 - 104.0	+ (Up)	Highly shielded pyrrole carbon. Distinctive high- field signal.
C3a	Cq	125.0 - 128.0	Invisible	Bridgehead. Differentiated from C7a by HMBC from H2/H3.
C4	CH	140.0 - 144.0	+ (Up)	Deshielded ( to N5). Critical: If Methyl was at C4, this would be a quaternary C ~150 ppm.
C6	CH	140.0 - 143.0	+ (Up)	Deshielded ( to N5). Singlet in 1H NMR (isolated).[2]
C7	Cq	115.0 - 120.0	Invisible	The Target. Base 5-azaindole C7 is ~107 ppm. Methylation adds ~9-12 ppm downfield shift.

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C7a	Cq	138.0 - 142.0	Invisible	Bridgehead. Downfield due to N1 attachment.
7-Me	CH3	15.0 - 20.0	+ (Up)	The "Anchor". Its HMBC correlations define the scaffold orientation.

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*Note on Solvent Effects: Shifts in*

may differ by 1-2 ppm compared to

, particularly for C2 and C7a due to hydrogen bonding at N1.

## Experimental Protocol: The Self-Validating Workflow

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), you cannot rely on 1D

C data alone. The proximity of C4, C6, and C7a (>140 ppm region) requires 2D correlation.

### Step 1: The "Anchor" Identification (1H NMR)[2]

- Observation: Locate the methyl singlet (~2.3-2.5 ppm).
- Observation: Locate the broad singlet for NH (>11 ppm).
- Observation: Identify H4 and H6. H6 is typically a singlet (isolated between N5 and C7-Me), while H4 is a doublet coupled to H3/H2 or a singlet if resolution is low.

## Step 2: Direct Connectivity (HSQC)

- Action: Run multiplicity-edited HSQC.
- Result:
  - Correlate Methyl protons to the Methyl Carbon (~18 ppm).
  - Correlate H2, H3, H4, H6 to their respective carbons.
  - Differentiation: C4 and C6 are both deshielded (~140 ppm). HSQC confirms they are protonated. C7 and C7a will not appear in HSQC (quaternary).

## Step 3: The "King" of Proof (HMBC)

This is the definitive step. You must observe specific long-range couplings (

and

) from the Methyl protons.

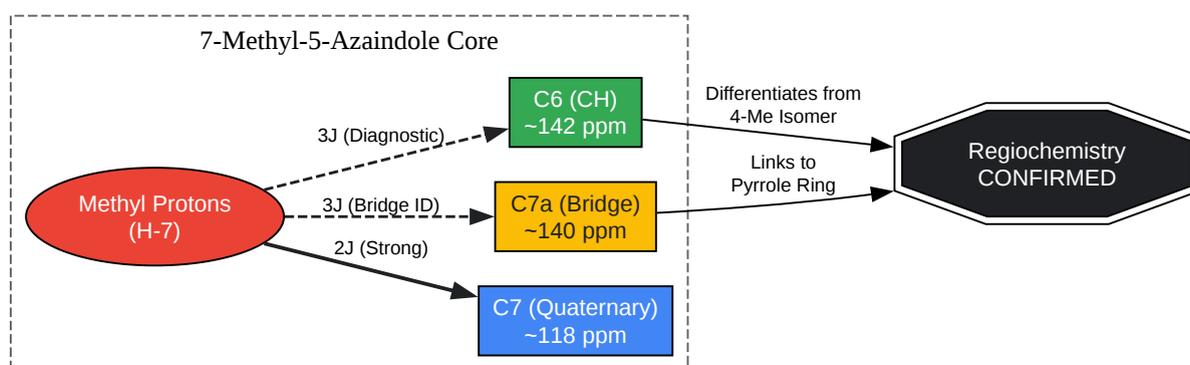
- Target Correlation 1 (Methyl C7): Strong correlation to the quaternary carbon at ~118 ppm. proof of attachment.
- Target Correlation 2 (Methyl C6): correlation to the deshielded CH at ~142 ppm. proof of regiochemistry.
- Target Correlation 3 (Methyl C7a): correlation to the quaternary bridgehead at ~140 ppm.

Logic Check:

- If the Methyl showed correlations to two CH carbons (one shielded, one deshielded), the methyl would be at C6 (coupling to C7 and C5-N... wait, N is silent in HMBC usually).
- If Methyl is at C7, it couples to C6 (CH, deshielded) and C7a (Cq, deshielded).

## Visualization of Signaling Pathways (HMBC Logic)

The following diagram illustrates the critical HMBC correlations required to confirm the 7-methyl assignment.



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Caption: HMBC Connectivity Map. The Methyl protons (Red) provide a 'lighthouse' effect, illuminating the neighboring C7 (Blue), C6 (Green), and C7a (Yellow) carbons via 2- and 3-bond couplings, definitively ruling out isomeric structures.

## References

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